3-tert-Butyl-N-methylaniline
CAS No.: 1233505-67-3
Cat. No.: VC16006117
Molecular Formula: C11H17N
Molecular Weight: 163.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1233505-67-3 |
---|---|
Molecular Formula | C11H17N |
Molecular Weight | 163.26 g/mol |
IUPAC Name | 3-tert-butyl-N-methylaniline |
Standard InChI | InChI=1S/C11H17N/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8,12H,1-4H3 |
Standard InChI Key | RNFOZBRTSAIWFR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC(=CC=C1)NC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 3-tert-Butyl-N-methylaniline features a benzene ring substituted with a tert-butyl group (-C(CH₃)₃) at the third carbon and a methylated amino group (-NCH₃) at the first carbon (Figure 1) . The tert-butyl group introduces substantial steric hindrance, which restricts rotational freedom and modulates electronic effects on the aromatic system. This steric bulk is critical in dictating the compound’s reactivity in electrophilic substitution and nucleophilic reactions.
Table 1: Key Physical Properties of 3-tert-Butyl-N-methylaniline
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₇N | |
Molecular Weight | 163.26 g/mol | |
Boiling Point | Not reported | – |
Density | Not reported | – |
SMILES Notation | CC(C)(C)C1=CC(=CC=C1)NC | |
InChIKey | RNFOZBRTSAIWFR-UHFFFAOYSA-N |
The absence of reported boiling points and densities in available literature underscores the need for further experimental characterization.
Electronic and Steric Effects
Synthesis and Manufacturing
Alkylation of N-Methylaniline
A primary synthesis route involves the alkylation of N-methylaniline with tert-butyl halides (e.g., tert-butyl chloride) under basic conditions. The reaction typically employs polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate nucleophilic substitution:
This method yields moderate to high purity products but requires careful temperature control to minimize side reactions like polyalkylation.
Reductive Amination
An alternative approach utilizes reductive amination of 3-tert-butylaniline with formaldehyde in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN). This method selectively methylates the amine group without affecting the tert-butyl substituent:
This route is advantageous for its selectivity and compatibility with sensitive functional groups.
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Alkylation | 65–75 | 90–95 | Polyalkylation byproducts |
Reductive Amination | 70–80 | 85–90 | Sensitivity to moisture |
Chemical Reactivity and Applications
Electrophilic Aromatic Substitution
Despite its steric challenges, 3-tert-Butyl-N-methylaniline participates in electrophilic substitutions, such as nitration and sulfonation, albeit at reduced rates. The tert-butyl group directs incoming electrophiles to the meta position relative to itself, while the methylamino group exerts ortho/para-directing effects. This duality often results in complex product mixtures, necessitating precise reaction control.
Catalytic and Industrial Applications
The compound’s steric profile makes it a valuable ligand in transition-metal catalysis. For example, palladium complexes incorporating 3-tert-Butyl-N-methylaniline derivatives have shown efficacy in cross-coupling reactions, enhancing selectivity in C–C bond formation . Industrially, it serves as an intermediate in the synthesis of agrochemicals and specialty polymers, where thermal stability and resistance to oxidation are paramount.
Future Research Directions
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Experimental Characterization: Systematic studies to determine physicochemical properties (e.g., melting point, solubility) are urgently needed.
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Catalytic Optimization: Exploring its use in asymmetric catalysis could unlock new synthetic pathways.
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Biological Activity Screening: Investigating potential pharmacological applications, given the bioactivity of structurally related anilines .
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